Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone is an organic compound with a complex structure that includes multiple phenyl groups and a dioxolane ring
Preparation Methods
The synthesis of Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone typically involves multiple steps, starting with the preparation of the dioxolane ring and subsequent attachment of phenyl groups. One common synthetic route involves the reaction of phenylacetaldehyde with phenylmagnesium bromide to form a phenyl-substituted alcohol, which is then cyclized with ethylene glycol to form the dioxolane ring.
Chemical Reactions Analysis
Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to an alcohol.
Scientific Research Applications
Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and phenyl groups contribute to its binding affinity and specificity. The compound may act as an inhibitor or activator of certain biochemical pathways, depending on its structure and the nature of the target .
Comparison with Similar Compounds
Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone can be compared with other similar compounds, such as:
Phenylacetone: A simpler compound with a phenyl group attached to an acetone moiety.
Bis[4-(phenylethynyl)phenyl]methanone: A compound with two phenylethynyl groups attached to a methanone.
Phenol, 4-(2-phenylethenyl)-: A phenol derivative with a phenylethenyl group.
Properties
CAS No. |
54951-48-3 |
---|---|
Molecular Formula |
C24H20O3 |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
phenyl-[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone |
InChI |
InChI=1S/C24H20O3/c25-23(20-12-6-2-7-13-20)24(21-14-8-3-9-15-21)18-26-22(27-24)17-16-19-10-4-1-5-11-19/h1-17,22H,18H2 |
InChI Key |
GBNIZVKSOMESLN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(O1)C=CC2=CC=CC=C2)(C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.